molecular formula C7H4Cl3NO2 B065322 2,3-Dichloro-6-nitrobenzyl chloride CAS No. 192124-88-2

2,3-Dichloro-6-nitrobenzyl chloride

Cat. No. B065322
Key on ui cas rn: 192124-88-2
M. Wt: 240.5 g/mol
InChI Key: ZELSTMZJPQYYOB-UHFFFAOYSA-N
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Patent
US06194420B1

Procedure details

Potassium carbonate and 2 equivalents of phthalimide are ground together and heated to reflux with 2 equivalents of 1,2-dichloro-3-chloromethyl-4-nitrobenzene for three hours. Upon cooling, the substituted benzylphthalimide crystallizes and is filtered in 60-80% yield. 2,3-Dichloro-6-nitrobenzylamine is obtained in a 75-95% yield with acid hydrolysis using hydrochloric acid from the substituted benzylphthalimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C1(=O)[NH:11]C(=O)C2=CC=CC=C12.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[C:21]([CH2:28]Cl)[C:20]=1[Cl:30]>>[Cl:30][C:20]1[C:19]([Cl:18])=[CH:24][CH:23]=[C:22]([N+:25]([O-:27])=[O:26])[C:21]=1[CH2:28][NH2:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)[N+](=O)[O-])CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the substituted benzylphthalimide crystallizes
FILTRATION
Type
FILTRATION
Details
is filtered in 60-80% yield

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN)C(=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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